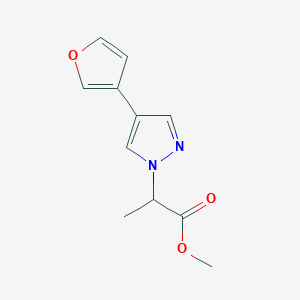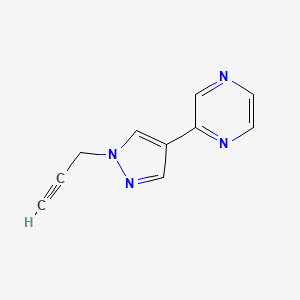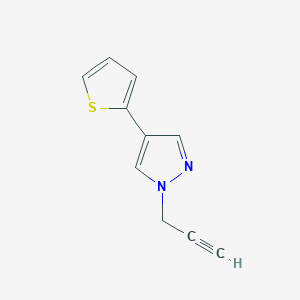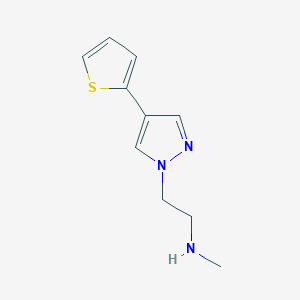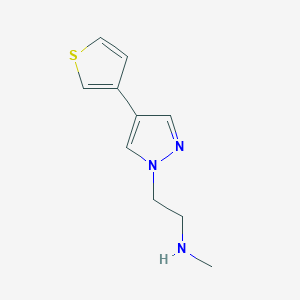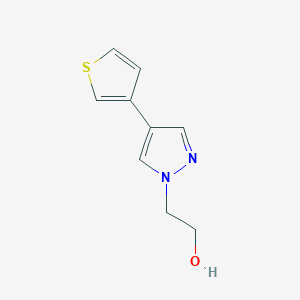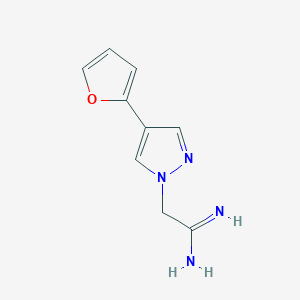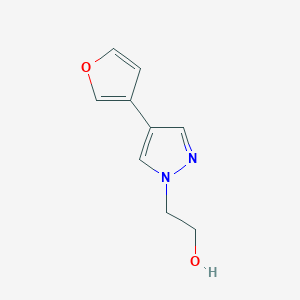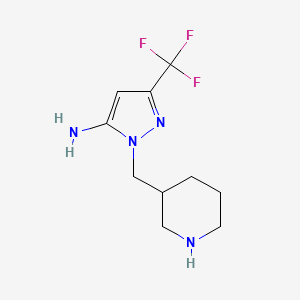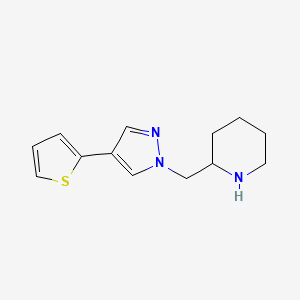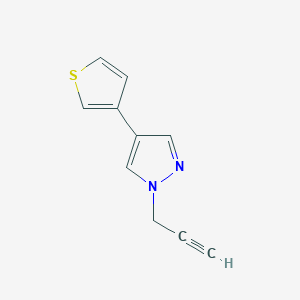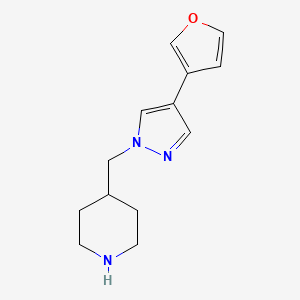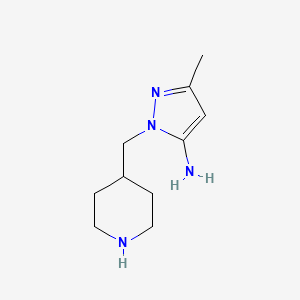
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(2-azidoethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C6H6F3N5O and its molecular weight is 221.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Heterocyclic Synthesis : An efficient approach for synthesizing various heterocyclic analogues, including pyrazol-5-ols, has been developed. This method uses reactions of 2-pyrazolin-5-ones with different o-halopyridinecarbonyl chlorides or 3-chloroquinoline-2-carbonyl chloride, yielding tricycles like pyrazolo-pyridin-4(1H)-ones (Eller et al., 2006).
Novel Ligands and Catalysis : Research focused on creating novel ligands based on 1H-pyrazole-3-carboxylic acids for applications in medicinal chemistry and metal complex catalysis. This involved developing methods for synthesizing azido-1H-pyrazole-carboxylic acids and their use in copper-catalyzed cycloaddition reactions (Dalinger et al., 2020).
Antibacterial Activity : Pyrazol-5-ol derivatives, particularly those with a trifluoromethyl group, have shown promising antibacterial activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Bhavanarushi et al., 2013).
Organic Light Emitting Diodes (OLEDs) : Pyrazole chelates with trifluoromethyl substituents have been used in the synthesis of Pt(II) complexes, showing significant applications in the field of OLEDs. These complexes exhibited unique photophysical properties and were used to create efficient white OLEDs with high stability and adequate color-rendering index (Huang et al., 2013).
Applications in Medicinal Chemistry
Potential COX-2 Inhibitors : Pyrazol-5-ol derivatives have been explored for their potential as COX-2 inhibitors. This research synthesized various compounds as potential COX-2 inhibitors, demonstrating the versatility of pyrazol-5-ol in medicinal chemistry (Patel et al., 2004).
Analgesic Compounds : Selective methylation of 3-trifluoromethyl-1H-pyrazol-5-ol was used to obtain various Me-substituted isomers, which showed significant analgesic activity in vivo experiments. This underscores the potential of pyrazol-5-ol derivatives in developing new analgesic compounds (Burgart et al., 2019).
Tautomerism Studies : The tautomerism of N-substituted pyrazolones was investigated, which is crucial for understanding the chemical behavior of pyrazol-5-ol derivatives in different environments. This research provides insight into the molecular structures and behaviors relevant to drug design and other medicinal applications (Arbačiauskienė et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-azidoethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5O/c7-6(8,9)4-3-5(15)14(12-4)2-1-11-13-10/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSRASAZTFBCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


